Ethanesulfinamide
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Overview
Description
Ethanesulfinamide is a type of sulfonamide, which is an organic compound containing the functional group R−S(=O)2−NR2. It consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2). Sulfonamides are typically crystalline and are used in many important drugs .
Synthesis Analysis
Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . Methanesulfonamide is used in the synthesis of important organic reagents .Molecular Structure Analysis
The molecular structure of ethanesulfinamide is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis
The dynamical behavior of a chemically-reacting system is determined by the stoichiometry of the reactions, the structure of the graph underlying the network, and the reaction phenomenology embodied in the rate laws .Physical And Chemical Properties Analysis
Physical properties of matter include color, density, hardness, and melting and boiling points. A chemical property describes the ability of a substance to undergo a specific chemical change .Scientific Research Applications
Metal Coordination and Frameworks
Ethanesulfonic acid-based buffers like 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid (HEPES) have been found to coordinate metal ions, contrary to previous assumptions of their non-coordinating nature. A study demonstrated the formation of a polymeric complex involving HEPES and silver(I) ion, highlighting its potential application in metal–organic frameworks (Bilinovich et al., 2011).
Role in Methanogenesis
2-(Methylthio)ethanesulfonate (CH3S-CoM), an intermediate in methanogenesis from methanol, has been studied in cell-free extracts of Methanosarcina barkeri. The research resolved the enzyme system involved in the methyltransfer from methanol to 2-mercaptoethanesulfonate (HS-CoM), providing insights into biochemical pathways in methanogenesis (Meijden et al., 1983).
Analytical Chemistry and Sensor Development
In the field of analytical chemistry, N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) (EBDMBS) has been synthesized for applications as heavy metal sensors. EBDMBS fabricated onto glassy carbon electrode showed high sensitivity and dynamic concentration ranges, indicating its potential in detecting toxic pollutants (Sheikh et al., 2016).
Chiral Separation in High-Performance Liquid Chromatography
Ethanesulfonic acid (ESA) significantly impacts the chiral high-performance liquid chromatography (HPLC) separation of basic compounds, demonstrating its utility in facilitating ion-pair salt formation and increasing binding with chiral stationary phases (Stringham & Ye, 2006).
Biological Studies and Methanogenic Bacteria
2-Mercaptoethanesulfonic acid (HS-CoM) has been essential in the growth and study of Methanobacterium ruminantium, a methanogenic bacterium. Research using HS-CoM under pressurized atmospheres has enhanced our understanding of these bacteria's nutritional requirements and growth mechanisms (Balch & Wolfe, 1976).
Antioxidant Supplementation in Diabetes Mellitus
Taurine, 2-amino ethanesulfonic acid, has been researched for its cytoprotective properties, including antioxidation and membrane stabilization. Studies have shown its effectiveness against type 1 and type 2 diabetes mellitus and their complications, emphasizing its potential in antioxidant supplementation and management of diabetes (Sirdah, 2015).
Mechanism of Action
Safety and Hazards
Ethanesulfinamide may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound .
Relevant Papers There are several papers that discuss sulfonamides and their derivatives. For instance, a paper discusses the synthesis and biological activity of newly designed sulfonamide-based indole derivatives as anti-microbial agents . Another paper discusses the recent progress in the development of desalination membranes by interfacial polymerization .
properties
IUPAC Name |
ethanesulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NOS/c1-2-5(3)4/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGURQRYZKCDQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanesulfinamide | |
CAS RN |
77044-47-4 |
Source
|
Record name | ethanesulfinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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